molecular formula C20H18N2 B2779369 N-[(E)-(4-methylphenyl)methylideneamino]-2-phenylaniline CAS No. 860785-36-0

N-[(E)-(4-methylphenyl)methylideneamino]-2-phenylaniline

Cat. No. B2779369
CAS RN: 860785-36-0
M. Wt: 286.378
InChI Key: CXVAOOVERVDMFZ-RCCKNPSSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(E)-(4-methylphenyl)methylideneamino]-2-phenylaniline is a chemical compound that belongs to the family of organic compounds known as anilines. It is also referred to as MPM or 4'-Methyl-2-phenyl-methyleneaminoaniline. The compound is used in scientific research for its potential therapeutic benefits.

Scientific Research Applications

Molecular Structure and Conformation Studies

The molecular structure and conformation of similar compounds, like the ones studied by Chen et al. (2014), play a crucial role in understanding the chemical and physical properties of N-[(E)-(4-methylphenyl)methylideneamino]-2-phenylaniline. Chen et al. (2014) analyzed a compound resulting from the condensation reaction of 2-methyl-4-phenylaniline, highlighting the importance of structural analysis in this field (Chen et al., 2014).

Bioactivation Studies

Research by Chou et al. (1995) on N-hydroxy metabolites of carcinogenic arylamines and heterocyclic amines, including N-[(E)-(4-methylphenyl)methylideneamino]-2-phenylaniline, explores their bioactivation by human liver sulfotransferases. This study provides insights into the metabolic pathways and potential biological interactions of such compounds (Chou, Lang, & Kadlubar, 1995).

Catalytic Applications

Tseng et al. (2014) investigated the role of similar compounds in catalytic C-N cross-coupling reactions, suggesting potential applications of N-[(E)-(4-methylphenyl)methylideneamino]-2-phenylaniline in catalysis. Their work highlights the significance of such compounds in facilitating chemical reactions (Tseng et al., 2014).

Synthesis and Industrial Applications

Xiao-liang (2012) summarized methods to produce similar compounds, emphasizing the importance of understanding synthetic routes for industrial applications. This research provides a basis for further exploration and potential industrial synthesis of N-[(E)-(4-methylphenyl)methylideneamino]-2-phenylaniline (Xu Xiao-liang, 2012).

Photophysical Properties

Research on the fluorescence enhancement of similar compounds by Yang et al. (2002) offers insights into the photophysical properties of N-[(E)-(4-methylphenyl)methylideneamino]-2-phenylaniline, which could be relevant in fields like material science and photophysics (Yang, Chiou, & Liau, 2002).

Anticancer Activity

Klimczak et al. (2012) synthesized N-arylamino(2-furyl)methylphosphonates, closely related to N-[(E)-(4-methylphenyl)methylideneamino]-2-phenylaniline, and evaluated their cytotoxicity against esophageal cancer cells. This study suggests potential medicinal applications of such compounds in cancer treatment (Klimczak et al., 2012).

properties

IUPAC Name

N-[(E)-(4-methylphenyl)methylideneamino]-2-phenylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2/c1-16-11-13-17(14-12-16)15-21-22-20-10-6-5-9-19(20)18-7-3-2-4-8-18/h2-15,22H,1H3/b21-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXVAOOVERVDMFZ-RCCKNPSSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=NNC2=CC=CC=C2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=N/NC2=CC=CC=C2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(E)-(4-methylphenyl)methylideneamino]-2-phenylaniline

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